5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 5-fluoro-2-nitroaniline with pyridine-3-carboxylic acid under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the quinazoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like N-bromosuccinimide and N-chlorosuccinimide are employed.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, aminoquinazolines, and various substituted quinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By blocking these enzymes, 5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and function, also targeting tyrosine kinases.
Lapatinib: A dual tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
5-fluoro-3-(pyridin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain tyrosine kinases. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
5-fluoro-3-pyridin-3-yl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-4-1-5-10-11(9)12(18)17(13(19)16-10)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYYVJKMXWSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C(=O)N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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